5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is prepared from the corresponding amine, and the alkyne is derived from a suitable starting material.
Substitution Reaction: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with 3-chloroaniline under appropriate conditions.
Amidation: The final step involves the amidation of the triazole derivative with 2-(cyclohex-1-en-1-yl)ethylamine to form the desired carboxamide.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products. The use of automated systems can also help in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl moiety, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially yielding amine or hydroxy derivatives.
Substitution: The chlorophenyl group can participate in further substitution reactions, introducing various functional groups that can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction can produce amines or hydroxy derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for its potential to inhibit specific enzymes or pathways in pathogenic organisms, making it a candidate for drug development.
Medicine
In medicine, the compound’s structure suggests it could interact with various biological targets, such as receptors or enzymes. Its potential as a therapeutic agent for treating diseases like cancer, infections, or inflammatory conditions is of significant interest.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility. It may also find applications in the agrochemical sector as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the cyclohexenyl moiety can provide additional stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-bromophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- 5-[(3-fluorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- 5-[(3-methylphenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to its analogs, 5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide may exhibit unique properties due to the presence of the chlorine atom, which can influence its electronic distribution and reactivity. This can result in distinct biological activities and chemical behaviors, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(3-chloroanilino)-N-[2-(cyclohexen-1-yl)ethyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-13-7-4-8-14(11-13)20-16-15(21-23-22-16)17(24)19-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H,19,24)(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKLOSNAWTXZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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